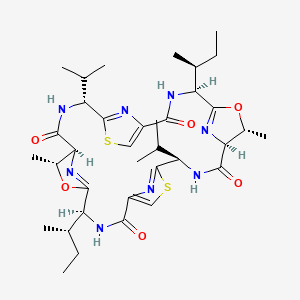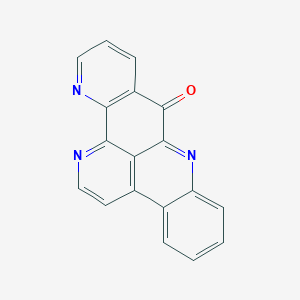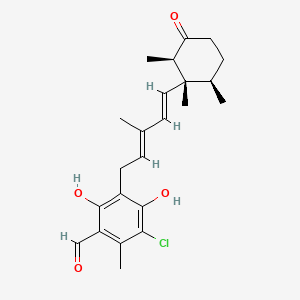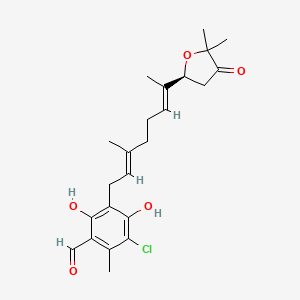
Aloxistatina
Descripción general
Descripción
Aloxistatin, also known as E64d, is an irreversible and membrane-permeable cysteine protease inhibitor . It has blood platelet aggregation inhibiting activity . The cysteine protease cathepsin L is required for SARS-CoV-2 viral entry, and aloxistatin treatment reduced cellular entry of SARS-CoV-2 pseudovirions by 92.3% .
Molecular Structure Analysis
The molecular formula of Aloxistatin is C17H30N2O5 . Its molecular weight is 342.22 . The InChI key is SRVFFFJZQVENJC-IHRRRGAJSA-N .Physical And Chemical Properties Analysis
Aloxistatin has a density of 1.1±0.1 g/cm3 . Its boiling point is 538.0±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.5±3.0 kJ/mol . The flash point is 279.2±30.1 °C . The index of refraction is 1.485 . The molar refractivity is 89.0±0.3 cm3 .Aplicaciones Científicas De Investigación
Enfermedades Neurodegenerativas
Aloxistatina, también conocida como E64D, es un inhibidor de la proteasa de cisteína originalmente desarrollado para tratar enfermedades neurodegenerativas. Su mecanismo de acción implica la inhibición de enzimas que contribuyen a la degradación de proteínas dentro de las células, lo cual es un proceso patológico común en los trastornos neurodegenerativos .
Distrofia Muscular
En el campo de la distrofia muscular, this compound ha sido investigada por su potencial para mejorar la fuerza muscular. Aunque los ensayos clínicos no arrojaron resultados significativos, el compuesto sigue siendo de interés debido a su capacidad para inhibir proteasas que están involucradas en la atrofia muscular .
Tratamiento de COVID-19
This compound ha demostrado una inhibición eficiente de la replicación del SARS-CoV-2 en experimentos in vitro. Esto ha llevado a su consideración como un fármaco reutilizado para el tratamiento de COVID-19. Se han realizado estudios preclínicos para preparar la aprobación regulatoria de this compound como opción de tratamiento .
Efectos Anticoagulantes
Como inhibidor de la proteasa de cisteína, this compound también exhibe efectos anticoagulantes. Esta propiedad la convierte en un candidato para la investigación en condiciones donde la prevención de coágulos sanguíneos es crucial .
Lesión de la Médula Espinal
La investigación ha explorado el uso de this compound en la lesión de la médula espinal. La capacidad del fármaco para inhibir los procesos de muerte celular puede proporcionar neuroprotección y mejorar los resultados después de tales lesiones .
Accidente Cerebrovascular
En la investigación del accidente cerebrovascular, this compound se está estudiando por sus propiedades neuroprotectoras. Al inhibir las enzimas que causan la muerte neuronal durante un accidente cerebrovascular, puede ayudar a reducir la extensión del daño cerebral .
Enfermedad de Alzheimer
El potencial de this compound en la enfermedad de Alzheimer está relacionado con sus capacidades de inhibición de la proteasa. Puede ayudar a reducir la acumulación de placas amiloides, que son características de la patología de Alzheimer .
Investigación Antiviral
Más allá de su aplicación en COVID-19, this compound se ha destacado por sus efectos antivirales. Puede inhibir la catepsina L, una proteína que facilita la entrada del virus a las células, lo que reduce la capacidad de los virus para infectar las células huésped .
Mecanismo De Acción
Target of Action
Aloxistatin, also known as E-64d, is a drug that primarily targets cysteine proteases . Cysteine proteases are enzymes that play crucial roles in numerous biological processes, including protein degradation and regulation of key cellular pathways . Aloxistatin acts as an inhibitor of these enzymes, thereby modulating their activity .
Mode of Action
Aloxistatin interacts with its targets, the cysteine proteases, by binding to their active sites . This binding inhibits the activity of the proteases, preventing them from carrying out their normal function of protein degradation . As a result, the overall process of protein degradation within the cell is altered .
Biochemical Pathways
Given its role as a cysteine protease inhibitor, it is likely that it impacts pathways involving protein degradation and turnover
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of cysteine proteases by Aloxistatin can have several molecular and cellular effects. For instance, it has been shown to have anticoagulant effects . Additionally, Aloxistatin has demonstrated antiviral effects, with studies showing it can inhibit cathepsin L, a protein believed to play a role in SARS-CoV-2 cellular entry . In laboratory studies using SARS-CoV-2 pseudovirions, Aloxistatin was able to reduce viral entry into cells by approximately 92% .
Action Environment
Like all drugs, its efficacy and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances
Safety and Hazards
Direcciones Futuras
Aloxistatin has shown efficient inhibition of SARS-CoV-2 replication in in-vitro experiments, making this drug a candidate for drug repurposing for COVID-19 treatment . A phase-I inhalation trial with Aloxistatin in healthy volunteers has been initiated at the University Medical Center Freiburg im Breisgau, Germany .
Propiedades
IUPAC Name |
ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVFFFJZQVENJC-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904150 | |
| Record name | Aloxistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88321-09-9 | |
| Record name | Loxistatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88321-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloxistatin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088321099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloxistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-trans-Epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOXISTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5W337AOUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Aloxistatin interact with its target and what are the downstream effects?
A: Aloxistatin (also known as E-64d) is a potent, irreversible inhibitor of cysteine proteases, particularly cathepsins []. It forms a thioether bond with the active site cysteine residue of the protease, effectively blocking its enzymatic activity []. This inhibition has implications for various cellular processes, including autophagy, a lysosome-dependent degradation pathway crucial for cellular homeostasis []. Studies have shown that Aloxistatin can block autophagy flux, leading to the accumulation of autophagic substrates [].
Q2: What is the role of Aloxistatin in studying axonal degeneration?
A: Research using murine dorsal root ganglia cultures suggests that Aloxistatin can protect axons from degeneration following axotomy []. This protective effect stems from its ability to inhibit calpains, calcium-activated proteases involved in the breakdown of the axonal cytoskeleton []. By blocking calpain activity, Aloxistatin preserves axonal integrity and prevents cytoskeletal degradation [].
Q3: How is Aloxistatin being explored in the context of COVID-19 research?
A: The COVID-19 pandemic has spurred interest in identifying potential therapeutic targets. One such target is cathepsin L, a cysteine protease involved in the entry of SARS-CoV-2 into host cells [, ]. Aloxistatin, being a potent cathepsin L inhibitor, has shown antiviral activity against SARS-CoV-2 in vitro []. This finding suggests its potential as a starting point for developing antiviral drugs against COVID-19.
Q4: How does Aloxistatin affect BRCA1 protein levels and what are the implications for cancer research?
A: Interestingly, Aloxistatin was identified as a potential activator of BRCA1, a tumor suppressor protein involved in DNA repair, in a high-content screen using BRCA1-reporter cell lines []. Treatment with Aloxistatin led to a dose-dependent increase in BRCA1 protein levels []. This finding holds promise for developing strategies to enhance BRCA1 expression and function, potentially benefiting individuals with BRCA1-associated cancers.
Q5: Can you elaborate on the structural characteristics of Aloxistatin?
A: While the provided research papers do not explicitly detail Aloxistatin's molecular formula, weight, or spectroscopic data, they highlight its structural features essential for its inhibitory activity []. Aloxistatin contains an epoxide warhead, which reacts with the active site cysteine residue of its target protease, forming a stable covalent bond []. This covalent modification irreversibly inhibits the protease.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1665175.png)

![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)


![(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl-pyridin-2-ylmethyl]-1,3-thiazolidine-2-carboxamide](/img/structure/B1665181.png)


![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)




